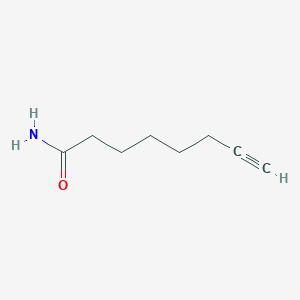
Oct-7-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-7-ynamide is a chemical compound characterized by a triple bond directly connected to a nitrogen atom, which bears an electron-withdrawing group. This structure makes it a member of the ynamide family, known for their unique chemical properties and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oct-7-ynamide can be synthesized through various methods, including the dehydrohalogenation of oct-7-enamide or the hydration of oct-7-ynol followed by subsequent dehydration. The reaction conditions typically involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents is optimized to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Oct-7-ynamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted ynamides or other nitrogen-containing compounds.
Scientific Research Applications
Oct-7-ynamide has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
Biology: this compound derivatives have been explored for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to develop this compound-based drugs for the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Oct-7-ynamide exerts its effects involves its interaction with molecular targets and pathways. The triple bond in the ynamide structure allows for the formation of highly reactive intermediates, which can participate in various biochemical processes. The electron-withdrawing group on the nitrogen atom enhances the reactivity of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Oct-7-enamide: Contains a double bond instead of a triple bond.
Oct-7-ynol: Contains a hydroxyl group instead of the amide group.
Properties
CAS No. |
873405-12-0 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
oct-7-ynamide |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h1H,3-7H2,(H2,9,10) |
InChI Key |
NBWHAWTXMITPPG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















